molecular formula C6H9ClN2O4S B149832 2-Chloro-p-phenylenediamine sulfate CAS No. 61702-44-1

2-Chloro-p-phenylenediamine sulfate

Cat. No. B149832
M. Wt: 240.67 g/mol
InChI Key: GQFGHCRXPLROOF-UHFFFAOYSA-N
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Patent
US04082686

Procedure details

2-Chloro-1,4-phenylenediamine sulfate, ##STR9## was dissolved in water, neutralized with an aqueous sodium hydroxide solution, and extracted with ethyl ether. The ether extract layer, after removal of the ether, was purified by recrystallization, repeated twice, from chlorobenzene, and dried to obtain 2-chloro-1,4-phenylenediamine, ##STR10## In 500 ml of benzene, were dissolved 0.1 mole of said 2-chloro-1,4-phenylenediamine and 0.2 mole of distilled and dried p-methylbenzaldehyde. The resulting solution was refluxed for about 4 hours, while removing the azeotropically distilled water by means of a Dean-Stark trap. Thereafter, the solvent was removed from the reaction mixture by distillation by use of a rotary evaporator. The distillation residue was collected and purified by repeated recrystallization from isopropyl alcohol until a constant melting point was attained to obtain bis(4'-methylbenzal)-2-chloro-1,4-phenylenediamine, ##STR11## (Compound H), which showed M.R. of 144.4° - 196.6° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(O)(O)(=O)=O.[Cl:6][C:7]1[CH:12]=[C:11]([NH2:13])[CH:10]=[CH:9][C:8]=1[NH2:14].[OH-].[Na+]>O>[Cl:6][C:7]1[CH:12]=[C:11]([NH2:13])[CH:10]=[CH:9][C:8]=1[NH2:14] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)O.ClC1=C(C=CC(=C1)N)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract layer
CUSTOM
Type
CUSTOM
Details
after removal of the ether
CUSTOM
Type
CUSTOM
Details
was purified by recrystallization
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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